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5-Benzyl-1,3,5-triazinane-2-thione

Cat. No.: B140711
CAS No.: 42170-02-5
M. Wt: 207.3 g/mol
InChI Key: SONULLPFRANLHC-UHFFFAOYSA-N
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Description

Overview of Triazinane Derivatives and Sulfur-Nitrogen Heterocycles in Academic Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a significant portion of organic and medicinal chemistry. acs.orgacs.org Among these, nitrogen- and sulfur-containing heterocycles are paramount due to their presence in a wide array of natural products and synthetic molecules with notable biological and pharmaceutical activities. acs.orgacs.orgopenmedicinalchemistryjournal.com The inclusion of nitrogen and sulfur atoms can significantly alter the physicochemical properties and reactivity of a molecule compared to its carbocyclic analogues, often leading to unique biological functions. openmedicinalchemistryjournal.commdpi.com

Triazines, six-membered rings with three nitrogen atoms, exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). nih.gov The 1,3,5- or s-triazine scaffold is particularly noteworthy for its symmetric structure and the diverse biological activities exhibited by its derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The saturated form, triazinane, when functionalized with a thione group (C=S), gives rise to triazinane-thiones. These sulfur-nitrogen heterocycles are a subject of growing interest for their structural diversity and potential applications. openmedicinalchemistryjournal.commdpi.com Research into sulfur-nitrogen heterocycles has been driven by their unique structures and wide-ranging applications in pharmaceutical and agrochemical research, as well as materials science. mdpi.com

Contextualization of 5-Benzyl-1,3,5-triazinane-2-thione as a Focus for Scientific Inquiry

The compound this compound belongs to the 1,3,5-triazinane-2-thione (B1225330) class of heterocycles. While extensive research has been published on the broader category of triazine derivatives, specific studies focusing solely on the 5-benzyl substituted triazinane-2-thione are less common. nih.govresearchgate.net The synthesis of related structures, such as 1,3,5-triazinane-2-thiones, can be achieved through methods like the classical Mannich amino methylation, which involves a cyclic condensation reaction. juniperpublishers.com For instance, the synthesis of certain triazinane-2-thiones involves the reaction of an N,N'-unsymmetrical thiourea (B124793) with formaldehyde (B43269) and an amine in ethanol. juniperpublishers.com

The scientific interest in such a molecule stems from its specific combination of structural motifs:

The 1,3,5-Triazinane (B94176) Ring: A saturated heterocyclic core providing a three-dimensional scaffold.

The Thione Group: The C=S double bond is a key functional group, known to be important in various biologically active molecules.

The Benzyl (B1604629) Substituent: A phenyl group attached via a methylene (B1212753) bridge, which can influence the molecule's steric and electronic properties, and potentially its biological interactions.

While direct research is limited, studies on closely related compounds provide context. For example, the crystal structure of 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione, a similar sulfur-nitrogen heterocycle, has been analyzed, revealing details about its molecular conformation and bond lengths. nih.govresearchgate.net This type of foundational research is crucial for understanding the structural basis of the chemical and physical properties of these compounds.

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound appears to be in a nascent stage. While the parent triazine scaffold and its various derivatives are extensively studied for a wide spectrum of biological activities, including anticancer and antioxidant properties, specific investigations into this particular benzyl-substituted triazinane-thione are not widely reported in publicly accessible literature. nih.govmdpi.comnih.govresearchgate.net

Much of the existing research on related compounds focuses on:

Synthesis: Developing efficient methods for creating the heterocyclic core and its derivatives. juniperpublishers.combeilstein-journals.orgekb.eg

Structural Characterization: Utilizing techniques like X-ray crystallography, NMR, and IR spectroscopy to confirm the molecular structure. juniperpublishers.comnih.govekb.eg

Broad Biological Screening: Testing libraries of triazine derivatives against various biological targets. nih.govbenthamdirect.comnih.gov

This points to several unexplored avenues for this compound:

Detailed Biological Evaluation: A thorough investigation of its potential biological activities, moving beyond general screening to specific assays (e.g., enzyme inhibition, receptor binding).

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with modifications to the benzyl group and the triazinane ring to understand how structural changes affect activity.

Physicochemical Profiling: Comprehensive analysis of properties like solubility, stability, and lipophilicity, which are critical for any potential application.

Material Science Applications: Given the interest in sulfur-nitrogen heterocycles in materials science, exploring its potential use in the development of new materials could be a fruitful area of research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3S B140711 5-Benzyl-1,3,5-triazinane-2-thione CAS No. 42170-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONULLPFRANLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350153
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42170-02-5
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Benzyl 1,3,5 Triazinane 2 Thiones and Analogous Triazinane 2 Thiones

Strategies for the Formation of the 1,3,5-Triazinane (B94176) Ring System

The construction of the 1,3,5-triazinane ring is a pivotal step in the synthesis of the target compounds. Various strategies have been developed to achieve this, with multicomponent and Mannich-type reactions being particularly prominent.

Multicomponent Condensation Reactions in Triazinane Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. researchgate.net For the synthesis of 1,3,5-triazinane derivatives, MCRs typically involve the condensation of an aldehyde, an amine, and a source of the thiocarbonyl group.

A notable example is the one-pot, catalyst-free synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea (B124793), and orthoformates. nih.govnih.gov This method demonstrates high tolerance for a variety of substrates. nih.govnih.gov Another versatile MCR involves the reaction of ammonium (B1175870) thiocyanate, acid chlorides, and 2-aminopyridines under solvent-free conditions to yield functionalized 1,3,5-triazine-2-thiones. tandfonline.comtandfonline.com The proposed mechanism for this transformation begins with the formation of an isothiocyanate, followed by the addition of 2-aminopyridine (B139424) and subsequent cyclization. tandfonline.com

Microwave-assisted MCRs have also been successfully employed. For instance, the condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid, followed by base-induced Dimroth rearrangement and dehydrogenative aromatization, provides a rapid route to 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.govresearchgate.net

Reactants Conditions Product Key Features Reference
Arylaldehydes, Thiourea, OrthoformatesCatalyst-free, One-pot1,3,5-Triazine-2,4-dithione derivativesHigh substrate tolerance nih.govnih.gov
Ammonium thiocyanate, Acid chlorides, 2-AminopyridinesSolvent-free, One-potFunctionalized 1,3,5-triazine-2-thionesSimple, excellent yields tandfonline.comtandfonline.com
Cyanoguanidine, Aromatic aldehydes, ArylaminesMicrowave-assisted, HCl, Base6,N2-Diaryl-1,3,5-triazine-2,4-diaminesRapid, one-pot, Dimroth rearrangement nih.govresearchgate.net

Mannich-Type Reactions Utilizing Triazinane Precursors

The Mannich reaction is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of 1,3,5-triazinane rings. youtube.comyoutube.com This approach typically involves the reaction of an amine, formaldehyde (B43269), and a compound containing an active hydrogen. In the context of triazinane synthesis, a double Mannich reaction can be employed. rsc.org

For example, the reaction of a primary amine with formaldehyde generates a transient bis-electrophilic intermediate, which can then react with a suitable nucleophile to form the triazinane ring. rsc.org The mechanism involves the formation of an iminium ion, which is then attacked by an enol or enolate. youtube.comyoutube.com Ultrasound-assisted Mannich reactions have been shown to be more efficient in terms of yield and reaction time compared to conventional methods. rsc.org

Incorporation of the 2-Thione Moiety and Benzyl (B1604629) Substituent

The introduction of the thione functionality and the benzyl group can be achieved either during the ring formation or as a subsequent modification of a pre-formed triazinane scaffold.

Synthetic Approaches for Thione Functionality in Triazinanes

The thione group is a key structural feature of the target compound. One of the most common methods for its introduction is the use of thiourea or its derivatives as a synthon in multicomponent reactions. nih.govnih.gov Thiourea can act as a source of both nitrogen and the thiocarbonyl group. nih.gov

Alternatively, the thione functionality can be introduced by the reaction of a primary amine with carbon disulfide in a basic medium, followed by the addition of formaldehyde and another amine. nih.gov This method proceeds via the formation of a dithiocarbamate (B8719985) salt. nih.gov Thiation of a corresponding oxo-analog using reagents like phosphorus pentasulfide in a suitable solvent such as pyridine (B92270) is another viable, albeit often harsh, method. researchgate.net

Reagent Reaction Type Description Reference
ThioureaMulticomponent ReactionActs as a nitrogen and thiocarbonyl source in one-pot syntheses. nih.govnih.gov
Carbon DisulfideSequential ReactionReacts with a primary amine to form a dithiocarbamate intermediate. nih.gov
Phosphorus PentasulfideThiation ReactionConverts an existing carbonyl group into a thiocarbonyl group. researchgate.net

Methods for Introducing the Benzyl Group onto Triazinane Scaffolds

The benzyl group at the N5 position can be incorporated by using benzylamine (B48309) as the primary amine component in the initial ring-forming reaction. For instance, in a Mannich-type condensation, benzylamine can be reacted with formaldehyde and a suitable nucleophile to directly form the 5-benzyl-1,3,5-triazinane ring.

Another approach involves the N-alkylation of a pre-existing triazinane-2-thione. This can be achieved by reacting the triazinane with benzyl halide in the presence of a base. The choice of base and reaction conditions is crucial to ensure selective N-benzylation.

Exploration of Sustainable Synthetic Principles in Triazinane-2-thione Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. mdpi.com In the context of triazinane-2-thione synthesis, several green chemistry principles have been successfully applied.

One-pot reactions, as discussed in the context of multicomponent reactions, are inherently more sustainable as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. researchgate.net The use of solvent-free reaction conditions is another key aspect of green synthesis, as it eliminates the need for potentially harmful and volatile organic solvents. tandfonline.comtandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.netmdpi.com This technology is particularly beneficial for multicomponent reactions. Ultrasound irradiation is another energy-efficient technique that can enhance reaction rates and yields, as demonstrated in the sonosynthesis of triazine derivatives via double Mannich reactions. rsc.org The use of water as a solvent, whenever feasible, further enhances the green credentials of a synthetic protocol. mdpi.com

Stereoselective Synthesis and Chiral Auxiliaries in Triazinane Chemistry

The creation of enantiomerically pure 1,3,5-triazinane-2-thiones is a significant focus in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. bohrium.comnih.gov Stereoselective synthesis, which controls the formation of stereoisomers, is paramount in achieving this goal. A primary strategy in this field is the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.comnumberanalytics.comethz.ch

Chiral auxiliaries function by inducing a diastereoselective transformation, which can then be separated, and the auxiliary can be cleaved to yield the desired enantiomerically enriched product. thieme-connect.comethz.ch These auxiliaries are often derived from naturally occurring, readily available chiral molecules like amino acids or terpenes. nih.gov In the context of triazinane chemistry, chiral amines are frequently employed as auxiliaries during the cyclization process that forms the heterocyclic ring.

For instance, the reaction of a chiral primary amine with reagents like carbon disulfide and formaldehyde can lead to the formation of a chiral 1,3,5-triazinane-2-thione (B1225330). The chirality of the starting amine directly influences the stereochemistry of the resulting triazinane ring. This approach allows for substrate-controlled asymmetric synthesis, where the chiral information is transferred from the auxiliary to the product. ethz.ch

Beyond establishing the initial chirality of the ring, auxiliaries can also direct subsequent functionalization. A chiral group at one of the nitrogen positions can sterically hinder one face of the molecule, forcing incoming reagents to attack from the opposite, less hindered face. This is particularly useful in reactions like alkylations or acylations on the triazinane scaffold, enabling the synthesis of complex molecules with multiple stereocenters. numberanalytics.com The development of advanced techniques, such as double asymmetric synthesis where two chiral auxiliaries are used, can achieve even higher levels of diastereoselectivity. numberanalytics.com

The selection of the appropriate chiral auxiliary and the conditions for its subsequent removal are critical steps that require careful optimization to ensure high stereoselectivity and yield without compromising the newly formed chiral center. thieme-connect.comnumberanalytics.com

Synthetic Challenges and Future Directions in Triazinane-2-thione Scaffold Derivatization

While the 1,3,5-triazinane-2-thione scaffold is a valuable pharmacophore, its synthesis and derivatization present several notable challenges for medicinal chemists. bohrium.comnih.gov A primary obstacle is achieving regioselectivity during functionalization. The triazinane ring possesses multiple reactive nitrogen atoms, and selectively modifying one specific position without affecting the others can be difficult to control. rsc.org

Another significant challenge is the inherent stability of the triazinane ring itself. The ring system can be susceptible to cleavage under harsh reaction conditions, such as strong acids or bases, which limits the range of applicable synthetic transformations. mdpi.com Furthermore, while chiral auxiliaries are effective, their use in stoichiometric amounts can be inefficient and lead to purification difficulties. thieme-connect.comresearchgate.net

Future research in the field is aimed at overcoming these limitations and expanding the synthetic utility of the triazinane-2-thione scaffold. Key areas of focus include:

Development of Novel Catalytic Systems: A major goal is the creation of efficient catalytic enantioselective methods. researchgate.net This involves designing new organocatalysts or transition-metal catalysts that can induce chirality with only a substoichiometric amount of the chiral catalyst, making the process more atom-economical and sustainable. metu.edu.tr

Exploration of Modern Synthetic Methodologies: Applying modern synthetic techniques could unlock new pathways for derivatization. Strategies like C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, and the use of flow chemistry for improved reaction control and scalability, are promising avenues. numberanalytics.com Green chemistry approaches, such as sonochemical and microwave-assisted synthesis, are also being explored to create more efficient and environmentally friendly protocols. mdpi.comnih.gov

Diversity-Oriented Synthesis: Developing synthetic routes that facilitate the rapid creation of large and diverse libraries of triazinane-2-thione derivatives is essential for high-throughput screening in drug discovery programs. nih.govnih.gov This often involves multi-component reactions where several starting materials are combined in a single step to generate molecular complexity. organic-chemistry.orgresearchgate.net

Innovative Material Applications: The unique structure of the triazine ring is being leveraged for applications beyond pharmaceuticals. For example, triazine-based conjugated microporous polymers are being investigated for their potential in photocatalytic hydrogen production. acs.org The acid-resistant properties of triazine-polyamine films are also being utilized to develop advanced nanofiltration membranes. mdpi.com

Addressing these synthetic challenges and pursuing these future directions will be crucial for fully realizing the potential of the 5-benzyl-1,3,5-triazinane-2-thione scaffold and its analogues in both medicinal chemistry and materials science. bohrium.comacs.org

Mechanistic Elucidation of 5 Benzyl 1,3,5 Triazinane 2 Thione S Biological Actions

Cellular and Subcellular Interaction Mechanisms

Currently, there is a lack of published research detailing the specific cellular and subcellular interaction mechanisms of 5-Benzyl-1,3,5-triazinane-2-thione. While related compounds, such as certain 1,3,5-triazine (B166579) derivatives, have been investigated for their ability to target specific cellular components or organelles, no such studies have been reported for this compound. For instance, studies on other triazine derivatives have explored their potential to induce apoptosis in cancer cells through mitochondrial pathways, but it is unknown if this compound shares these properties.

Enzyme-Ligand Binding Dynamics and Active Site Interactions

Detailed information regarding the enzyme-ligand binding dynamics and active site interactions of this compound is not available. The broader class of 1,3,5-triazines has been shown to inhibit various enzymes, including dihydrofolate reductase and carbonic anhydrases. Molecular docking studies on some triazine derivatives have provided insights into their binding modes within the active sites of these enzymes. However, without specific experimental data or computational modeling for this compound, any discussion of its enzyme inhibition profile would be purely speculative.

Modulation of Biochemical Pathways

The specific biochemical pathways modulated by this compound have not been elucidated in the available scientific literature. Research on other 1,3,5-triazine compounds has indicated their potential to interfere with signal transduction pathways involved in cell proliferation and survival. For example, some derivatives have been shown to affect pathways regulated by protein kinases. Nevertheless, the impact of this compound on any specific biochemical cascade remains to be investigated.

Structure Activity Relationship Sar Studies for Triazinane 2 Thione Scaffolds

Impact of Substituent Variation on Bioactivity (e.g., at N1, N5, and the 2-Thione Group)

The bioactivity of triazinane-2-thione derivatives can be finely tuned by introducing various substituents at the N1 and N5 positions, as well as by modifying the 2-thione group.

Substitution at the N5-position: The N5 position of the triazinane-2-thione ring is a key site for introducing diversity and influencing biological activity. The presence of a benzyl (B1604629) group at this position is a common feature in many active compounds. Studies on related 1,3,5-thiadiazine-2-thiones have shown that the N5 substituent plays a crucial role. For instance, the introduction of a 1,3,4-thiadiazole (B1197879) fragment at the 5-position of the 1,3,5-thiadiazine-2-thione scaffold has been explored to create novel antimicrobial candidates. peerj.com In a series of 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, the incorporation of amino acid moieties at the N5 position by reacting benzylamine (B48309), carbon disulphide, formaldehyde (B43269), and various amino acids resulted in compounds with significant in vitro activity against several Candida species. nih.gov This suggests that the N5 position can tolerate a range of substituents, and that the introduction of polar groups can enhance antifungal activity.

Substitution at the N1 and N3-positions: While the focus is often on the N5-substituent, modifications at the N1 and N3 positions also significantly impact the biological profile of these compounds. In a study of new 2H-tetrahydro-1,3,5-thiadiazine-2-thiones, the introduction of polar groups at the N3 or N5 positions, or both, was investigated to understand its effect on antifungal activity. nih.gov These derivatives exhibited varied inhibitory effects on the growth and sporulation of several fungal species. nih.gov For example, a series of N'- (4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides were synthesized and showed potent antimicrobial activity. researchgate.net This highlights the importance of the substitution pattern around the entire triazine ring system.

Modification of the 2-Thione Group: The thione (C=S) group at the 2-position is a critical pharmacophoric feature. Its replacement can lead to significant changes in activity. In a structure-activity relationship study of 1,2,4-triazolo[1,5-a] nih.govnih.govnih.govtriazin-5,7-dione and its 5-thioxo analogues, it was demonstrated that the 5-thioxo analogues exhibited varying degrees of inhibitory activity against thymidine (B127349) phosphorylase, with some compounds being more potent than the reference drug. nih.gov This indicates that the presence of the thione group is often crucial for bioactivity. Furthermore, the thiol-thione tautomerism in heterocyclic thiones is an important aspect to consider, as the equilibrium between the two forms can influence the compound's interaction with biological targets. mdpi.com

Table 1: Impact of Substituent Variation on Bioactivity of Triazinane-2-thione Analogs

Position of Variation Type of Substituent Observed Impact on Bioactivity Reference
N5 Benzyl group Common feature in active compounds. nih.gov
N5 α-(substituted)carboxymethyl (from amino acids) Enhanced in vitro antifungal activity against Candida species. nih.gov
N3 and/or N5 Polar groups Varied inhibitory effects on fungal growth and sporulation. nih.gov
2-position Thione (C=S) vs. Oxo (C=O) 5-thioxo analogues showed significant inhibitory activity against thymidine phosphorylase. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target. For the triazinane-2-thione scaffold, several key features have been identified through various studies.

The benzyl group at the N5 position is another crucial pharmacophoric element. The aromatic ring can engage in hydrophobic and π-π interactions, while the benzylic methylene (B1212753) group provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. The simultaneous presence of a benzyl group and a thio structural unit has been found to be indispensable for selective antiviral activity in a series of imidazo[1,5-a]-1,3,5-triazine derivatives. nih.gov

The thione group at the 2-position is a potent hydrogen bond acceptor and can also participate in metal chelation, which can be important for inhibiting metalloenzymes. The intramolecular C—H⋯S hydrogen bond between the thione and the benzyl unit has been observed in the crystal structure of a related thiadiazinane-2-thione, suggesting its role in stabilizing the molecule's conformation.

Rational Design Principles for Optimized Triazinane-2-thione Analogues

The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of more potent and selective triazinane-2-thione analogues.

One key design principle is the strategic functionalization of the N5-benzyl group. Introducing substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity. For example, in a study of 1,2,4-triazolo[1,5-a] nih.govnih.govnih.govtriazin-5,7-dione analogues, different substituents at the meta- and/or para-positions of the 2-phenyl or 2-benzyl ring were explored, leading to compounds with varying inhibitory activities. nih.gov

Another approach is the exploration of different linkers between the triazinane ring and the N5-substituent. Varying the length and flexibility of this linker can optimize the positioning of the substituent within the target's binding site. The synthesis of 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, where an amino acid is used as a linker, exemplifies this strategy. nih.gov

Furthermore, the concept of "combinatorial optimization" can be applied by introducing other bioactive heterocyclic moieties onto the triazinane-2-thione scaffold. peerj.com This can lead to hybrid molecules with dual modes of action or enhanced activity. The design of novel substituted 1,3,5-triazine (B166579) candidates as dual IDH1/IDH2 inhibitors was based on the pharmacophoric features of known inhibitors, demonstrating the power of this approach. nih.gov

Finally, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the rational design process. nih.govresearchgate.net These methods can predict the binding modes of new analogues and guide the selection of substituents that are most likely to improve biological activity.

Computational Chemistry and in Silico Investigations of 5 Benzyl 1,3,5 Triazinane 2 Thione

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 5-Benzyl-1,3,5-triazinane-2-thione, and a biological target, typically a protein or enzyme.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using molecular mechanics force fields. Docking software then systematically samples different conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity.

For instance, studies on other 1,3,5-triazine (B166579) derivatives have successfully used molecular docking to predict their interaction with targets like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Target Protein Hypothetical Kinase XYZ (PDB ID: 0XXX)
Docking Score (kcal/mol) -8.5
Predicted Inhibition Constant (Ki) 500 nM
Key Interacting Residues MET101, LEU152, VAL203
Hydrogen Bond Interactions Thione sulfur with backbone NH of MET101
Hydrophobic Interactions Benzyl (B1604629) group in a hydrophobic pocket formed by LEU152 and VAL203

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the interaction between the ligand and its target. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex, the flexibility of the binding site, and the role of solvent molecules.

Illustrative Molecular Dynamics Simulation Parameters and Findings

ParameterSpecification
Simulation Software GROMACS
Force Field AMBER99SB-ILDN
Simulation Time 100 ns
Ensemble NPT (Isothermal-isobaric)
Root Mean Square Deviation (RMSD) of Ligand Stable (average < 2 Å)
Root Mean Square Fluctuation (RMSF) of Protein Low fluctuations in the binding site
Key Interaction Persistence Hydrogen bond with MET101 maintained for > 80% of the simulation

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. DFT can provide accurate information about the geometry, charge distribution, molecular orbitals, and reactivity of this compound.

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate properties like the dipole moment and to generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. Such information is valuable for understanding its intermolecular interactions. Studies on related triazine structures have utilized DFT to correlate electronic properties with observed activities. nih.gov

Illustrative DFT Calculation Results for this compound

PropertyCalculated Value
Method B3LYP/6-31G(d,p)
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.8 D
Mulliken Atomic Charges Thione Sulfur: -0.45, Benzyl Ring: -0.12 (net charge)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.

To build a QSAR model for a series of this compound analogs, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors (physicochemical, topological, and electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the activity. A robust QSAR model requires internal and external validation to ensure its predictive power. For instance, 3D-QSAR studies on other 1,3,5-triazine derivatives have provided insights into the structural requirements for their herbicidal activity. nih.gov

Illustrative 2D-QSAR Model for a Hypothetical Series of this compound Analogs

ParameterValue
Biological Activity Log(1/IC50)
Key Descriptors LogP, Molecular Weight, Number of Hydrogen Bond Donors
Regression Equation Log(1/IC50) = 0.5LogP - 0.01MW + 0.2*HBD + constant
Correlation Coefficient (R²) 0.85
Cross-validated R² (Q²) 0.72

In Silico Assessment of Pharmacokinetic Relevance

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.

Various computational models and software can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential toxicity. These predictions are often based on a compound's structural features and physicochemical properties. For example, Lipinski's "Rule of Five" is a well-known guideline for assessing the drug-likeness of a compound.

Illustrative In Silico ADMET Profile for this compound

PropertyPredicted Value/Outcome
Molecular Weight 207.3 g/mol
LogP 2.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Lipinski's Rule of Five No violations
Predicted Oral Bioavailability High
Blood-Brain Barrier Penetration Low
CYP2D6 Inhibition Predicted non-inhibitor
Ames Mutagenicity Predicted non-mutagenic

Advanced Applications and Future Research Trajectories for 5 Benzyl 1,3,5 Triazinane 2 Thione

Prospects in Medicinal Chemistry and Drug Discovery Platforms

The 1,3,5-triazine (B166579) (or s-triazine) scaffold is a recognized pharmacophore in medicinal chemistry, valued for its structural versatility and its presence in numerous physiologically active compounds. nih.govnih.gov The ease of synthesis and high reactivity of triazine derivatives allow for the creation of extensive compound libraries for drug discovery. nih.gov Derivatives of the 1,3,5-triazine core have demonstrated a wide array of biological activities, including potential as anti-tumor, anti-viral, anti-inflammatory, and anti-microbial agents. nih.gov The specific structure of 5-Benzyl-1,3,5-triazinane-2-thione, categorized as a thiazolotriazine derivative, makes it a valuable candidate for accelerating innovation in drug discovery and development.

Research into related 1,3,5-triazine derivatives has yielded promising lead molecules for complex diseases. For instance, novel triazine derivatives have been synthesized and identified as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cervical cancer. nih.gov One top-ranking compound from this study demonstrated significant potency against HeLa (human cervical cancer) cells, inducing apoptosis and cell cycle arrest. nih.gov

Another area of exploration is the development of 1,3,5-triazine derivatives as ligands for human adenosine (B11128) receptors (hARs), which are implicated in tumor proliferation. nih.gov By modifying the substituents at the 2, 4, and 6 positions of the triazine ring, researchers have created compounds with high binding affinity for hA1 and hA3 receptor subtypes, leading to cell death in lung cancer cell lines. nih.gov

Furthermore, the 1,3,5-triazine skeleton has been incorporated into nitrogen mustards to create inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes associated with Alzheimer's disease. nih.gov These studies underscore the potential of the triazine scaffold, the core of this compound, as a versatile template for designing multi-target directed ligands for complex diseases. nih.gov

Potential in Agrochemical Development and Crop Protection Strategies

The 1,3,5-triazine ring is a foundational component in the agrochemical industry. wikipedia.org The most prominent derivatives are herbicides, such as simazine (B1681756) and atrazine, which were developed from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.org These compounds function by interfering with essential biological processes in targeted weeds.

The structural features of this compound suggest its potential as a precursor or analog for new agrochemical agents. Research on related heterocyclic structures, such as 1,3,5-thiadiazinane-2-thione, has revealed a spectrum of biological activities, including antibacterial, antifungal, and nematocidal properties. researchgate.net This broad bioactivity highlights the potential for developing crop protection strategies based on this class of compounds. The exploration of triazine derivatives continues to be an active area of research for creating novel and effective agricultural products. nih.gov

Exploration in Materials Science and Functional Materials Development

The unique electronic and structural properties of the 1,3,5-triazine ring make it a valuable component in the design of advanced functional materials. matrix-fine-chemicals.commdpi.com Its π-electron-deficient nature makes the triazine moiety a useful building block for materials with specific optical and electronic applications. mdpi.com

In the field of organic electronics, 1,3,5-triazine derivatives are being actively investigated for their use in solar cells. mdpi.com The electron-deficient triazine core is a desirable feature for materials used in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). mdpi.com Materials incorporating the triazine core have been designed as donors, acceptors, and hole-transporting materials (HTMs), demonstrating the ability to stabilize radical anions formed during light irradiation, a crucial factor for efficient photovoltaic performance. mdpi.com

In polymer science, certain triazine derivatives serve as important monomers and crosslinking agents. nih.gov A notable example is 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as triallyl isocyanurate (TAIC). sigmaaldrich.com TAIC is a trifunctional monomer used to enhance the properties of polymers. It acts as a crosslinking agent that can improve the thermal stability and mechanical strength of materials like polylactic acid composites. sigmaaldrich.com It is also used in the synthesis of flexible ionogels for electrochemical capacitors and in the fabrication of shape-memory polymers. sigmaaldrich.com This application highlights the role of the triazine ring in creating robust and functional polymer networks.

The nitrogen-rich structure of the 1,3,5-triazinane (B94176) ring is a key feature in the field of energetic materials. Research has shown that increasing the number of nitro groups and the nitrogen content in a molecule can significantly enhance its explosive power. The compound 1,3,5-trinitro-1,3,5-triazinane, also known as RDX, is a well-known powerful explosive. epa.gov A review of the sensitivity and performance of energetic materials confirms that while increasing explosive strength is often accompanied by increased sensitivity, certain nitramines based on the 1,3,5-triazinane structure can be exceptions to this rule. epa.gov This indicates that the triazinane backbone, present in this compound, is a significant scaffold in energetic materials research. epa.gov

Role as Versatile Intermediates in Complex Organic Synthesis

The 1,3,5-triazine ring is not only a component of final products but also a crucial intermediate in organic synthesis. organic-chemistry.org Its reactivity allows it to serve as a building block for more complex heterocyclic compounds. The synthesis of unsymmetrical 1,3,5-triazin-2-amines, for example, can be achieved through efficient three-component reactions using readily available starting materials. organic-chemistry.org

The synthesis of various 1,3,5-triazine-2,4-dithione derivatives has been demonstrated through one-pot, three-component reactions, showcasing the flexibility of the triazine core in constructing diverse molecular architectures. beilstein-journals.org Furthermore, related structures like 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione are synthesized from basic precursors such as benzylamine (B48309) and carbon disulfide, indicating straightforward synthetic pathways that could be adapted for this compound. nih.gov The ability to easily functionalize the triazine ring makes it a valuable intermediate for chemists aiming to build complex molecules with specific biological or material properties. nih.gov

Coordination Chemistry Applications of Triazinane-2-thiones

The 1,3,5-triazinane-2-thione (B1225330) framework is an excellent building block in supramolecular and coordination chemistry. researchgate.net Its structure contains multiple nitrogen and sulfur atoms that can act as donor sites, allowing it to form stable complexes with a wide array of metal ions. researchgate.net The thione (C=S) group, in particular, is a soft donor atom that readily coordinates with soft metal ions. This versatility enables the formation of diverse and stable metal complexes. researchgate.net

The coordination can occur in several ways; the ligand can be monodentate, bidentate, or act as a bridge between metal centers, leading to the formation of polymeric structures. researchgate.net The benzyl (B1604629) group attached to the nitrogen at the 5-position of this compound introduces specific steric and electronic effects that influence the geometry and stability of the resulting metal complexes.

The resulting metal-organic frameworks and complexes are not just structurally interesting but often exhibit enhanced biological activities when compared to the uncomplexed ligand. This enhancement is a cornerstone of their application, with research exploring their potential in various fields.

Table 1: Examples of Metal Complexes with Triazinane-2-thione Scaffolds and Their Applications

Metal IonLigand TypeCoordination ModePotential Application
Copper (Cu)2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt)Pincer-like chelationCatalysis, Anion Recognition
Nickel (Ni)2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt)Pincer-like chelationMagnetism, Electronics
Manganese (Mn)2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt)Pincer-like chelationHost-Guest Chemistry

This table illustrates the coordination potential of the parent s-triazine ring, which is foundational to the behavior of its derivatives like this compound. researchgate.net

Synergistic Approaches: Hybrid Molecules and Combination Therapies

A key strategy in modern drug development is to overcome challenges like drug resistance and side effects. nih.govdocumentsdelivered.com Two promising approaches involving this compound are the creation of hybrid molecules and its use in combination therapies.

Hybrid Molecules: This innovative approach involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple modes of action. newcastle.edu.au The 1,3,5-triazine nucleus is an ideal scaffold for creating such hybrids due to its versatile and facile functionalization. nih.govdocumentsdelivered.com By attaching other biologically active moieties to the this compound core, researchers can design molecules with potential for:

Enhanced Efficacy: The combined action can be greater than the sum of the individual parts. researchgate.net

Reduced Resistance: Targeting multiple cellular pathways simultaneously can make it harder for pathogens or cancer cells to develop resistance. nih.govdocumentsdelivered.com

Improved Safety Profiles: Achieving therapeutic effect at lower concentrations can reduce off-target side effects. nih.gov

For instance, hybridizing the triazinane-thione scaffold with moieties like thiazolidin-4-one or sulfonamides has been explored to enhance biological activity against various diseases. nih.govnih.gov

Combination Therapies: This strategy involves co-administering this compound with existing drugs to achieve a synergistic effect. mdpi.com For example, some 1,3,5-triazine derivatives containing thiosemicarbazides have been shown to work synergistically with the antifungal drug fluconazole (B54011), restoring its effectiveness against resistant strains of Candida albicans. nih.gov This approach can enhance the therapeutic potential of current treatments and mitigate adverse effects by allowing for lower doses of conventional drugs. nih.gov

Table 2: Strategies for Synergistic Applications

ApproachRationaleExample Target Area
Hybrid Molecules Create a single agent with multiple mechanisms of action to enhance potency and overcome resistance. nih.govdocumentsdelivered.comAnticancer, Antimicrobial nih.gov
Combination Therapy Use in conjunction with existing drugs to enhance efficacy and reduce toxicity. nih.govmdpi.comAntifungal, Cancer Chemotherapy nih.govnih.gov

Methodological Advancements and Emerging Technologies in Triazinane-2-thione Research

Research into this compound is propelled by continuous innovation in chemical synthesis, analytical characterization, and computational modeling.

Methodological Advancements in Synthesis: The synthesis of 1,3,5-triazine derivatives has evolved significantly. Modern methods focus on efficiency, diversity, and sustainability.

Multicomponent Reactions (MCRs): Catalyst-free, one-pot reactions using simple starting materials like aldehydes and thiourea (B124793) have been developed to produce triazinethione derivatives efficiently. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. organic-chemistry.orgbenthamscience.com

Sequential Nucleophilic Substitution: The foundational method for creating a variety of substituted triazines involves the stepwise reaction of cyanuric chloride with different nucleophiles at controlled temperatures. nih.govnih.govnih.gov

Emerging Technologies in Characterization and Analysis: Precise characterization is vital for understanding the structure and function of these molecules.

Spectroscopy and Spectrometry: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure of newly synthesized compounds. beilstein-journals.orgmdpi.com

X-ray Crystallography: This powerful technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths and angles. nih.govresearchgate.net It is indispensable for studying the coordination of metal complexes and understanding intermolecular interactions like hydrogen bonding. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are used to investigate the electronic structure and predict the optical and chemical properties of triazinane-trithiones. nih.gov Molecular docking studies help predict how these molecules might bind to biological targets, such as receptors or enzymes, guiding the design of more potent compounds. nih.govnih.gov

Table 3: Advanced Research Technologies in Triazinane-2-thione Studies

TechnologyApplicationKey Insights Provided
Microwave-Assisted Synthesis Accelerates chemical reactions for creating derivatives. organic-chemistry.orgIncreased reaction speed and yields.
X-ray Crystallography Determines the precise 3D atomic structure. nih.govDefinitive molecular geometry, coordination modes, and intermolecular interactions.
Computational Chemistry (DFT, Docking) Simulates molecular structure and interactions. nih.govnih.govPrediction of properties, binding modes, and guidance for rational drug design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.